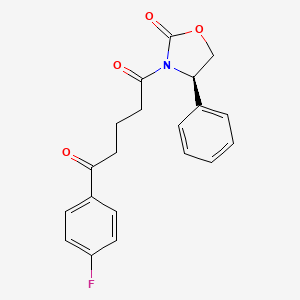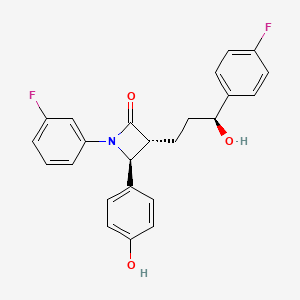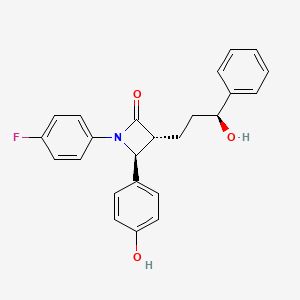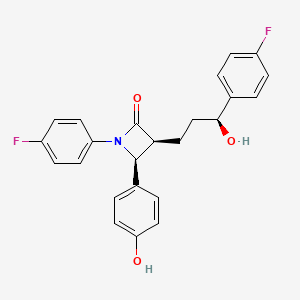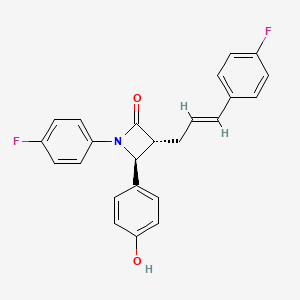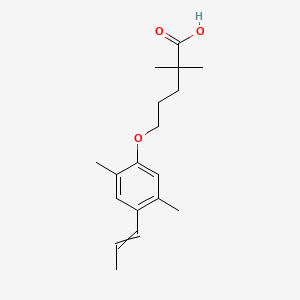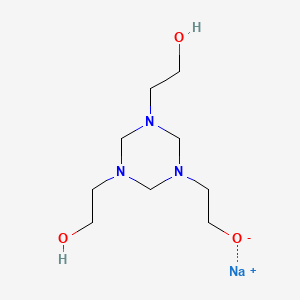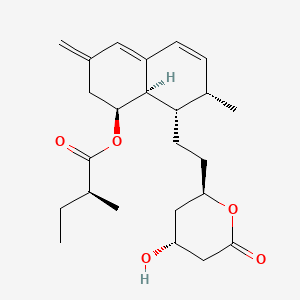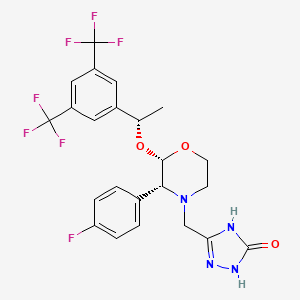
恩替-阿普立培坦
描述
Ent-Aprepitant is a compound with the molecular formula C23H21F7N4O3 . It is a potent substance P (SP) receptor antagonist . Aprepitant belongs to the class of antiemetics. It is an antagonist of the neurokinin-1 receptor (NK-1R) and blocks the apical portion of the NK-1R, preventing binding of substance P .
Synthesis Analysis
A streamlined and high-yielding synthesis of aprepitant has been described . The enantiopure oxazinone starting material was synthesized via a novel crystallization-induced dynamic resolution process . Syntheses of all eight enantiomerically pure diastereomers of aprepitant and assignment of absolute configuration at newly generated stereocenters by NMR and x-ray crystallographic analysis were achieved .
Molecular Structure Analysis
Ent-Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .
Chemical Reactions Analysis
Aprepitant exists in an amorphous state in solid dispersions and the solid dispersions can markedly improve the dissolution and oral bioavailability of the aprepitant . The dissolution rate of the aprepitant was significantly increased by solid dispersions .
Physical And Chemical Properties Analysis
Ent-Aprepitant has a molecular weight of 534.4 g/mol . It is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 . The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 .
科学研究应用
抗呕吐药物
阿普立培坦是相对较新的抗呕吐药物类别NK1受体拮抗剂的首个成员 {svg_1}. 它通常被处方用于预防化疗引起的恶心和呕吐 {svg_2}. 这使得它成为癌症治疗方案的重要组成部分,因为它有助于改善患者的舒适度和对化疗的依从性。
溶解度增强
尽管阿普立培坦有效,但其溶解度很差,这会导致生物利用度问题 {svg_3}. 为了解决这个问题,研究人员开发了一种用于口服给药的阿普立培坦半固体自乳化制剂 {svg_4}. 这种制剂旨在以熔融状态填充到胶囊中,然后在室温下固化 {svg_5}.
经济高效的配方
阿普立培坦的商业配方采用粒径减小技术来克服低生物利用度 {svg_6}. 然而,这种方法涉及许多连续步骤,从而增加了药物的成本 {svg_7}. 半固体自乳化制剂提供了一种更经济高效的替代方案 {svg_8}.
固体分散体
固体分散体是另一种提高难溶于水的活性药物成分(API,如阿普立培坦)的溶解速度和生物利用度的途径 {svg_9}. 这种方法旨在改善阿普立培坦的理化性质和生物利用度 {svg_10}.
纳米级药物载体
在另一项研究中,开发并优化了负载阿普立培坦的口服两亲性CD纳米颗粒和纳米胶囊,用于预防急性及延迟的化疗引起的恶心和呕吐 {svg_11}. 这些纳米系统作为有效的药物载体,提高了药物的疗效 {svg_12}.
药代动力学改善
使用Soluplus®开发阿普立培坦固体分散体在改善药物的药代动力学方面已显示出令人鼓舞的结果 {svg_13}. 固体分散体的AUC 0–t是阿普立培坦的2.4倍,表明吸收得到改善 {svg_14}.
作用机制
Target of Action
ent-Aprepitant primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in inducing emesis, which is the action of vomiting . By acting on these receptors, ent-Aprepitant can effectively control nausea and vomiting .
Mode of Action
ent-Aprepitant acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their action, preventing them from triggering the vomiting reflex . It’s important to note that ent-Aprepitant has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .
Biochemical Pathways
ent-Aprepitant affects the biochemical pathways associated with emesis. By blocking the NK1 receptors, it inhibits the action of substance P, a neuropeptide involved in inducing vomiting . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .
Pharmacokinetics
The pharmacokinetic properties of ent-Aprepitant involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60–65% , indicating a significant proportion of the drug reaches the systemic circulation. It is primarily metabolized in the liver, mostly by the cytochrome P-450 isoenzyme 3A4 (CYP3A4), with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of ent-Aprepitant is between 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .
Result of Action
The molecular and cellular effects of ent-Aprepitant’s action primarily involve the prevention of nausea and vomiting. By blocking the NK1 receptors, it prevents the action of substance P, thereby inhibiting the vomiting reflex at the molecular level . This results in a significant reduction in the incidence of acute and delayed nausea and vomiting associated with chemotherapy .
Action Environment
The action, efficacy, and stability of ent-Aprepitant can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action due to potential drug-drug interactions . Furthermore, the physiological state of the patient, such as liver function, can impact the metabolism and hence the efficacy of ent-Aprepitant . Therefore, it’s crucial to consider these factors when administering ent-Aprepitant.
安全和危害
未来方向
Research suggests that aprepitant may exhibit antiproliferative, antiangiogenic, and antimetastatic effects . The interaction system between substance P and the neurokinin-1 receptor (NK-1R) is recognized for its pivotal role in cancer pathophysiology . As an NK-1R antagonist, aprepitant shows potential in enhancing antitumor activity . Aprepitant’s potential to complement major chemotherapeutic agents makes it a promising broad-spectrum antitumor drug for various cancers . This approach can revolutionize cancer treatment, providing heightened efficacy and improved patient outcomes if validated .
生化分析
Biochemical Properties
ent-Aprepitant plays a significant role in biochemical reactions by blocking the neurokinin 1 receptor . This receptor is involved in the transmission of signals related to nausea and vomiting, particularly those induced by chemotherapy . By blocking this receptor, ent-Aprepitant can effectively prevent these symptoms .
Cellular Effects
ent-Aprepitant has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways related to nausea and vomiting . By blocking the neurokinin 1 receptor, ent-Aprepitant prevents the transmission of these signals, thereby reducing the symptoms of nausea and vomiting .
Molecular Mechanism
The molecular mechanism of action of ent-Aprepitant involves its binding to the neurokinin 1 receptor, thereby inhibiting its activation . This prevents the transmission of signals related to nausea and vomiting, leading to a reduction in these symptoms .
Temporal Effects in Laboratory Settings
The effects of ent-Aprepitant have been observed over time in laboratory settings. Studies have shown that it has a stable effect, with no significant degradation observed over time . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ent-Aprepitant vary with different dosages in animal models . Studies have shown that it has a threshold effect, with a certain minimum dosage required to observe its anti-nausea and anti-vomiting effects . At high doses, no significant toxic or adverse effects have been observed .
Metabolic Pathways
ent-Aprepitant is involved in metabolic pathways related to the transmission of signals for nausea and vomiting . It interacts with enzymes and cofactors involved in these pathways, leading to a reduction in the symptoms of nausea and vomiting .
Transport and Distribution
ent-Aprepitant is transported and distributed within cells and tissues via specific transporters . It interacts with these transporters, leading to its localization and accumulation in specific areas of the cell .
Subcellular Localization
The subcellular localization of ent-Aprepitant is primarily at the neurokinin 1 receptor sites . It is directed to these sites via specific targeting signals, where it exerts its effects by blocking the receptor .
属性
IUPAC Name |
3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALOFNDEOCMKK-KNMUDHKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F7N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571744 | |
| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172822-29-6 | |
| Record name | ent-Aprepitant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 172822-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APREPITANT, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



